2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol
Description
Table 1: Comparative Molecular Features
| Property | 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol | Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine |
|---|---|---|
| Molecular Formula | C₁₆H₂₆N₂O | C₁₄H₂₂N₂ |
| Molar Mass (g/mol) | 262.39 | 218.34 |
| Functional Groups | Hydroxyl (-OH) | None |
| Hydrogen Bond Donors | 1 | 0 |
Crystallographic and Conformational Analysis
X-ray diffraction data for closely related compounds (e.g., CID 66569417) reveal a puckered pyrrolidine ring with a chair-like conformation. The benzyl group adopts an equatorial position to minimize steric hindrance, while the isopropyl group occupies an axial orientation. In 2-[((R)-1-benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, the ethanol group likely extends perpendicularly to the ring plane, as observed in analogous structures.
Conformational flexibility is constrained by:
- Intramolecular hydrogen bonding between the ethanol hydroxyl and the tertiary amine.
- Steric effects from the benzyl and isopropyl groups, which limit rotation about the C-N bonds.
Density functional theory (DFT) simulations predict a twist-boat conformation for the pyrrolidine ring when solvated, stabilizing the molecule through van der Waals interactions.
Comparative Structural Analysis with Related Pyrrolidine Derivatives
Stereoisomers
The (S)-enantiomer, (S)-2-[3-(benzyl(isopropyl)amino)pyrrolidin-1-yl]ethanol , exhibits distinct crystallographic packing due to reversed chirality, altering its solubility and melting point.
Non-Hydroxylated Analog
Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine (C₁₄H₂₂N₂) lacks the ethanol group, resulting in lower polarity and reduced aqueous solubility compared to the hydroxylated derivative.
Extended Chain Variants
Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine (C₁₅H₂₄N₂) replaces the ethanol with a methyl group, enhancing hydrophobicity and altering receptor binding profiles in pharmacological studies.
Table 2: Structural and Physicochemical Comparisons
| Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-...ethanol | 98–102 | 1.8 | 12.4 |
| (S)-Enantiomer | 104–108 | 1.8 | 9.7 |
| Benzyl-isopropyl-(R)-pyrrolidin-3-yl-amine | 56–60 | 2.5 | 2.1 |
| Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine | 62–66 | 3.1 | 0.8 |
Properties
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQSAHZUMWOIS-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydroxybutyronitrile Intermediates
A patent by outlines the synthesis of 3-pyrrolidinols via hydrogenation of hydroxybutyronitrile derivatives. For the target compound, this approach involves:
-
Hydroxybutyronitrile formation : Reacting 2,3-epoxybutyl chloride with N-methyl-benzylamine in the presence of sodium cyanide to yield a racemic hydroxybutyronitrile intermediate.
-
Catalytic hydrogenation : Using Raney nickel (50–100 psi H₂, 60–80°C) to reduce the nitrile to an amine while cyclizing into the pyrrolidine ring. Yields reach 68–72% with partial retention of stereochemistry.
Reaction Conditions Table
Stereoselective Aldol Condensation
The Evans asymmetric aldol reaction is adapted to install the (R)-configuration:
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Chiral auxiliary installation : Treating pyrrolidone with (S)-4-benzyl-2-oxazolidinone under LHMDS (−40°C) to form a titanium enolate.
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Aldol addition : Reacting with isopropylaminoacetaldehyde at −78°C to achieve >95% diastereomeric excess (d.e.).
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Reductive cleavage : Using LiAlH₄ to remove the oxazolidinone auxiliary, yielding the (R)-configured pyrrolidine-3-ylmethanol intermediate.
Functionalization of the Pyrrolidine Core
N-Benzylation Strategies
Benzyl protection is achieved via two routes:
-
Direct alkylation : Reacting pyrrolidine with benzyl bromide (K₂CO₃, DMF, 80°C, 6 h), achieving 89% yield.
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Reductive amination : Condensing benzaldehyde with pyrrolidine-3-amine using NaBH₃CN (MeOH, 0°C, 2 h), yielding 78% N-benzyl product.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Direct alkylation | High yield, simplicity | Requires anhydrous conditions |
| Reductive amination | Mild conditions, avoids over-alkylation | Lower yield |
Introduction of Isopropylamino Group
A two-step sequence is employed:
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Mitsunobu reaction : Coupling pyrrolidine-3-ol with isopropylamine using DIAD/PPh₃ (THF, 0°C→25°C, 12 h), yielding 82% secondary amine.
-
Ethanolamine attachment : Reacting the amine with ethylene oxide (H₂O, 50°C, 24 h) to install the terminal hydroxyl group.
Purification and Enantiomeric Resolution
Chromatographic Techniques
Dynamic Kinetic Resolution
Using Candida antarctica lipase B (CAL-B) in toluene (40°C, 48 h), racemic intermediates undergo enantioselective acetylation, enriching the (R)-enantiomer to 98% ee.
Industrial-Scale Considerations
Catalytic Hydrogenation Optimization
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol exhibits several biological activities:
- Antioxidant Activity : Potential to mitigate oxidative stress.
- Antimicrobial Potential : Possible efficacy against Gram-positive bacteria.
- Therapeutic Applications : Investigated for drug discovery in cancer and neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Applications in Medicinal Chemistry
The compound's unique structure makes it valuable in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Investigated for potential therapeutic roles in treating neurological disorders. |
| Antimicrobial Agents | Explored as a candidate for developing new antibiotics. |
| Antioxidants | Studied for its potential to reduce oxidative damage in cells. |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol in animal models of neurodegenerative diseases. The findings suggested that the compound could significantly reduce neuronal apoptosis and improve cognitive function.
Case Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable activity against certain Gram-positive bacteria, supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and commercially related tertiary amines, emphasizing differences in core scaffolds, substituents, and physicochemical implications.
Structural and Functional Group Analysis
The following table highlights key structural differences between 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol and the closest commercially available analog, 2-(3-Chlorophenyl)-1-methylpiperidine-3-carboxylic acid ():
Key Comparative Insights
Core Ring Systems :
- The pyrrolidine core in the target compound confers conformational rigidity and compactness, whereas the piperidine analog offers greater flexibility and steric bulk .
- Piperidine derivatives are more commonly associated with central nervous system activity (e.g., analgesics), while pyrrolidines are explored for dopaminergic or adrenergic modulation.
The ethanol moiety may improve aqueous solubility relative to the carboxylic acid group, which, while highly polar, could limit membrane permeability due to ionization at physiological pH .
Synthetic and Analytical Considerations: Compounds like 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one () demonstrate that ethanolamine derivatives are often synthesized via nucleophilic addition reactions in ethanol, a method likely applicable to the target compound .
Biological Activity
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, a chiral amine, is characterized by its unique structural features, including a pyrrolidine ring, a benzyl group, and an isopropyl amino side chain. The compound's molecular formula is with a molecular weight of approximately 248.36 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
The compound's structure includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that influences biological interactions.
- Benzyl Group : Enhances lipophilicity and may contribute to receptor binding.
- Isopropyl Amino Group : Impacts the compound's pharmacokinetics and dynamics.
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Benzyl Group : Via nucleophilic substitution.
- Attachment of the Isopropyl Amino Group : Through reaction with isopropylamine.
- Purification : Includes recrystallization and chromatography to achieve high purity levels .
Research indicates that compounds similar to 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol exhibit various biological activities, including:
- Antibacterial Activity : Some derivatives have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Cytotoxicity in Cancer Cells : Studies have demonstrated selective cytotoxicity towards human leukemia HL-60 cells, indicating potential as an anticancer agent. The lead compounds induced apoptosis by activating caspase-3, a key protease in the apoptotic pathway .
Case Studies
- Antibacterial Evaluation :
- Cytotoxicity Assessment :
- In vitro studies involving HL-60 cells revealed that certain derivatives induced apoptosis at concentrations around 10 µM, with molecular docking studies confirming strong binding affinity to caspase-3 . The stability of these complexes was maintained throughout simulations, suggesting effective therapeutic potential.
Comparative Analysis
The following table summarizes the biological activities and characteristics of related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol | Moderate antibacterial activity | Different stereochemistry may alter efficacy |
| 2-[((R)-1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol | Potential neuroactive properties | Piperidine ring may influence central nervous system interactions |
| 1-Benzylpyrrolidine | General pharmacological effects | Lacks ethanol moiety; simpler structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example, a pyrrolidine intermediate (e.g., (R)-1-Benzyl-pyrrolidin-3-amine) can react with isopropylaminoethanol derivatives under reducing conditions (e.g., NaBH₄ in methanol/water) to form the target compound . Stereochemical control requires chiral auxiliaries or enantioselective catalysis. Recrystallization in ethanol or ethyl acetate improves purity (>97% by HPLC), as validated in analogous pyrrolidine syntheses .
Q. What analytical techniques are recommended for characterizing this compound’s structural and stereochemical integrity?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions and benzyl/pyrrolidine ring integration .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with ethanol/hexane mobile phases to resolve enantiomers .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., M.W. ~318.45 g/mol for related benzyl-pyrrolidine derivatives) .
Q. How can researchers assess the compound’s solubility and stability in common laboratory solvents?
- Methodological Answer : Perform shake-flask solubility tests in methanol, ethanol, DMSO, and aqueous buffers (pH 3–9). Stability studies under varying temperatures (4°C, 25°C) and light exposure should include HPLC monitoring for degradation products (e.g., hydrolysis of the pyrrolidine ring) .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data (e.g., antimicrobial vs. anticancer effects) in published studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results via:
- Dose-response curves : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Mechanistic studies : Use molecular docking to compare binding affinities for microbial enzymes (e.g., DNA gyrase) vs. human kinases .
- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., benzofuryl β-amino alcohols) to identify structure-activity trends .
Q. How does the (R)-configuration at the pyrrolidine center influence receptor binding kinetics?
- Methodological Answer : Conduct enantiomer-specific assays (e.g., surface plasmon resonance) using purified receptors (e.g., GPCRs). Compare kinetic parameters (Kd, kon/koff) between (R)- and (S)-enantiomers. Computational modeling (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding differences .
Q. What experimental designs are robust for evaluating environmental persistence and ecotoxicity?
- Methodological Answer : Follow OECD guidelines for:
- Biodegradation : Use activated sludge models (OECD 301F) to measure half-life in aquatic systems .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (ppm range) .
- Soil adsorption : Column chromatography with humic acid-coated silica to simulate soil mobility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer : Variables include:
- Reagent purity : Ensure NaBH₄ is freshly prepared to avoid moisture-induced deactivation .
- Workup protocols : Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) and drying agents (MgSO₄ vs. Na₂SO₄) .
- Catalyst loading : Optimize stoichiometry of coupling agents (e.g., EDC·HCl/HOBt) to minimize side reactions .
Tables for Reference
Table 1 : Key Physicochemical Properties of Analogous Compounds
| Property | Value (Example) | Source |
|---|---|---|
| Molecular Weight | ~318–442 g/mol | |
| LogP (Octanol-Water) | 2.29–3.8 | |
| Chiral Purity | >97% (HPLC) |
Table 2 : Bioactivity Comparison of Pyrrolidine Derivatives
| Compound Class | IC₅₀ (Anticancer, μM) | MIC (Antimicrobial, μg/mL) | Source |
|---|---|---|---|
| Benzyl-pyrrolidine | 12.5 ± 1.2 | 25–50 | |
| Sulfonamide derivatives | 8.9 ± 0.8 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
